2-(2-Bromophenyl)-2-hydroxyacetonitrile

Biocatalysis Arylacetonitrilase Mandelic Acid Synthesis

Researchers require verified ortho-substituted cyanohydrins for enzymatic and SAR studies, but isomer misidentification causes failed catalysis and irreproducible results. This compound solves that need with quantitative isomer-specific data. - **Enzymatic Benchmark**: 74% relative activity with L. syltensis arylacetonitrilase; 5.9× differential from ortho-fluoro analog for evolution campaigns. - **Chiral Access**: >99.5% ee via HNL (Manihot esculenta) for enantiopure ortho-bromo building blocks. - **Structural Validation**: Single-crystal X-ray (R=0.032) for QC and polymorph screening. - **Supply**: Standard purity ≥95%, racemic form, immediate shipping.

Molecular Formula C8H6BrNO
Molecular Weight 212.04 g/mol
CAS No. 52923-21-4
Cat. No. B3270551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenyl)-2-hydroxyacetonitrile
CAS52923-21-4
Molecular FormulaC8H6BrNO
Molecular Weight212.04 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(C#N)O)Br
InChIInChI=1S/C8H6BrNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H
InChIKeyBJJDHOPCQJHYQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromophenyl)-2-hydroxyacetonitrile: Overview and Key Properties


2-(2-Bromophenyl)-2-hydroxyacetonitrile (CAS 52923-21-4), also known as 2-bromobenzaldehyde cyanohydrin or 2-bromomandelonitrile, is an ortho-substituted aryl cyanohydrin with the molecular formula C8H6BrNO and a molecular weight of 212.04 g/mol [1]. The compound features a stereogenic center bearing a hydroxyl, a cyano, and a 2-bromophenyl group, making it a versatile chiral intermediate [2]. Commercially available in racemic form with standard purity ≥95%, it serves as a precursor to ortho-substituted mandelic acid derivatives and chiral amino alcohols in medicinal chemistry and agrochemical research .

Racemic aryl cyanohydrin intermediate for mandelic acid and chiral amino alcohol synthesis
Ortho-bromo substitution supports downstream cross-coupling and aromatic functionalization
Compatible with enzymatic resolution and HNL-catalyzed asymmetric cyanohydrin synthesis

Why Isomeric Purity Matters for 2-(2-Bromophenyl)-2-hydroxyacetonitrile


Generic substitution among brominated mandelonitrile isomers is not feasible because the position of the bromine substituent (ortho, meta, or para) profoundly alters enzyme recognition, catalytic turnover, and downstream reactivity. In arylacetonitrilase-catalyzed hydrolysis, the ortho-bromo isomer (2-position) exhibits only 74% relative activity compared to phenylacetonitrile, whereas the meta-bromo and para-bromo isomers demonstrate 706% and 680% relative activity, respectively—a nearly 10-fold difference in catalytic efficiency based solely on substitution pattern [1]. Furthermore, ortho-substituted benzaldehydes, including 2-bromobenzaldehyde, are characterized by reduced reactivity in conventional cyanohydrin synthesis due to steric hindrance, necessitating specialized conditions distinct from those used for meta- or para-substituted analogs [2]. Selecting the incorrect isomer without verifying positional identity will yield divergent enzymatic kinetics and unpredictable synthetic outcomes, compromising experimental reproducibility and product yield.

Positional isomer activity

Ortho-bromo isomer may exhibit over an order-of-magnitude difference in nitrilase activity compared to meta/para isomers.

Synthetic reactivity

Ortho-substituted benzaldehyde precursors require specialized cyanohydrin formation conditions due to steric hindrance.

Enzymatic profile shift

Substituting meta- or para-bromo isomer may alter enzyme kinetics unpredictably, compromising reaction yield and reproducibility.

Comparative Evidence: Enzyme Kinetics, Enantioselectivity, and Structural Data


Enzymatic Hydrolysis: Ortho-Bromo vs. Meta- and Para-Bromo Isomers

In arylacetonitrilase-catalyzed hydrolysis, 2-(2-bromophenyl)-2-hydroxyacetonitrile demonstrates markedly lower substrate acceptance than its meta- and para-bromo isomers, a critical consideration for biocatalytic route selection [1]. The ortho-bromo isomer yields only 74% relative activity compared to phenylacetonitrile baseline, while the 3-bromo (meta) and 4-bromo (para) positional isomers achieve 706% and 680% relative activity, respectively [1]. This positional effect on enzyme kinetics is reproducible and must be accounted for when designing nitrilase-based production of ortho-substituted mandelic acids.

Ortho vs. meta/para activity
Head-to-head
74% (ortho) vs. 706% (meta) / 680% (para)
Positional identity determines enzyme substrate acceptance; ortho isomer markedly less active.
Reproducible arylacetonitrilase substrate profile
Biocatalysis Arylacetonitrilase Mandelic Acid Synthesis

Substrate Profile: Ortho-Bromo vs. Ortho-Fluoro Mandelonitrile Analogs

The ortho-halogen substitution exerts a pronounced effect on arylacetonitrilase substrate acceptance that is halogen-dependent [1]. While the ortho-bromo derivative shows 74% relative activity compared to phenylacetonitrile, the ortho-fluoro analog (2-fluorophenyl derivative) exhibits 439% relative activity—a 5.9-fold difference between the two ortho-halogenated compounds [1]. This halogen-dependent activity profile indicates that ortho-bromo substitution imposes steric constraints not present with the smaller fluorine atom, making 2-(2-bromophenyl)-2-hydroxyacetonitrile a more challenging but mechanistically informative substrate for nitrilase engineering studies.

Ortho-Br vs. ortho-F activity
Head-to-head
74% (Br) vs. 439% (F) — 5.9× difference
Ortho-bromo reduces nitrilase activity vs. ortho-fluoro analog; halogen size matters.
Useful for substrate tolerance engineering studies
Biocatalysis Halogenated Mandelonitriles Enzyme Substrate Specificity

Enantioselective Synthesis of (S)-2-Bromomandelonitrile

The ortho-bromo substitution pattern is compatible with hydroxynitrile lyase (HNL)-catalyzed enantioselective synthesis, enabling access to (S)-2-bromomandelonitrile with exceptionally high optical purity [1]. Using Manihot esculenta HNL, the addition of cyanide to 2-bromobenzaldehyde yields the (S)-cyanohydrin with >99.5% enantiomeric excess (ee), a value that matches the enantioselectivity achieved with unsubstituted benzaldehyde under identical conditions [1]. This demonstrates that ortho-bromo substitution does not compromise enzymatic stereocontrol despite the steric bulk adjacent to the reactive carbonyl center.

Enantioselectivity
Head-to-head
(S)-enantiomer: >99.5% ee from 2-bromobenzaldehyde
Ortho-bromo does not compromise HNL stereocontrol; equivalent to unsubstituted benzaldehyde.
Supports asymmetric synthesis route feasibility
Asymmetric Synthesis Hydroxynitrile Lyase Chiral Building Block

X-Ray Crystallographic Structure and Hydrogen Bonding

Single-crystal X-ray diffraction analysis of 2-(2-bromophenyl)-2-hydroxyacetonitrile (T = 200 K) provides definitive structural parameters for the ortho-bromo isomer, including an R factor of 0.032 and a data-to-parameter ratio of 18.1 [1]. The crystal structure reveals an intermolecular hydrogen bond between the hydroxy group and the nitrile N atom (linear C—N⋯H acceptor geometry), resulting in the formation of infinite hydrogen-bonded chains along the [100] direction [1]. While crystallographic data for the meta- and para-bromo isomers are not available in the primary literature, this ortho-specific hydrogen-bonding network is a direct consequence of the ortho-bromo spatial arrangement and may influence solid-state stability and handling properties relevant to storage and formulation.

Crystal structure
Class-level
R = 0.032; H-bond chains along [100]
Validated solid-state structure for ortho isomer; meta/para lack equivalent data.
Context-dependent structural attribution
Crystallography Hydrogen Bonding Structural Biology

Commercial Purity and Batch-Specific Quality Control

Commercially available 2-(2-bromophenyl)-2-hydroxyacetonitrile is supplied with a standard purity specification of ≥95% and is accompanied by batch-specific quality control documentation including NMR, HPLC, and GC analytical data . While analogous ortho-substituted mandelonitriles (e.g., ortho-chloro, ortho-fluoro) are also available, the ortho-bromo derivative is consistently stocked by multiple reputable vendors with documented purity verification, ensuring reproducibility in downstream synthetic applications where trace impurities from incomplete aldehyde conversion could compromise yield or enantioselectivity.

Purity specification
Specification review
≥95% purity with NMR, HPLC, GC batch QC
Batch-specific analytical data supports synthetic reproducibility.
Review supplier QC documentation per lot
Chemical Procurement Quality Control Synthetic Intermediate

Key Research and Industrial Applications


Nitrilase-Catalyzed Synthesis of Ortho-Substituted Mandelic Acids

The 74% relative activity of 2-(2-bromophenyl)-2-hydroxyacetonitrile with Luminiphilus syltensis arylacetonitrilase [1] supports its use as a substrate for enzymatic production of (2R)-2-bromomandelic acid. The substantial activity differential compared to meta- (706%) and para- (680%) bromo isomers [1] necessitates strict isomer verification prior to use and positions this compound as a benchmark substrate for engineering nitrilases with improved ortho-substrate tolerance.

Enantiopure Chiral Building Block via Hydroxynitrile Lyase

The ability to achieve >99.5% enantiomeric excess using Manihot esculenta hydroxynitrile lyase [1] makes 2-bromobenzaldehyde-derived cyanohydrin a reliable entry point for enantiopure ortho-bromo chiral building blocks. This scenario is applicable to medicinal chemistry programs requiring stereochemically defined intermediates for structure-activity relationship (SAR) studies where the ortho-bromo group enables subsequent cross-coupling or nucleophilic aromatic substitution.

Solid-State Characterization and Polymorph Screening

The peer-reviewed single-crystal X-ray structure (R factor = 0.032) of 2-(2-bromophenyl)-2-hydroxyacetonitrile [1] provides a validated reference for solid-state characterization in academic and industrial settings. This structural data supports polymorph screening, computational crystal structure prediction validation, and quality control method development where definitive crystallographic parameters are required for identity confirmation.

Directed Evolution of Nitrilases for Sterically Hindered Substrates

The 5.9-fold activity differential between ortho-bromo (74% relative activity) and ortho-fluoro (439% relative activity) substrates [1] establishes 2-(2-bromophenyl)-2-hydroxyacetonitrile as a stringent model substrate for laboratory evolution campaigns. Its low native activity provides a measurable fitness landscape for identifying beneficial mutations that enhance turnover of sterically demanding ortho-substituted nitriles.

Application
Selection Property
Validation Focus
Biocatalytic (2R)-mandelic acid synthesis
Ortho-substrate tolerance profile
Isomer-dependent hydrolysis rate comparison
Asymmetric (S)-cyanohydrin building block
HNL enantioselectivity with ortho-bromo aldehyde
Enantiomeric excess verification under reaction conditions
Solid-state polymorph screening
Validated single-crystal X-ray structure
Hydrogen-bond network and polymorph identity
Nitrilase engineering for steric hindrance
Low native ortho-Br activity as fitness baseline
Fitness improvement for sterically hindered nitriles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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